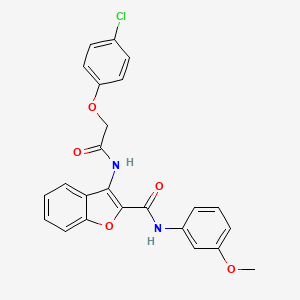

![molecular formula C25H19N3O3 B2642268 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide CAS No. 941244-91-3](/img/structure/B2642268.png)

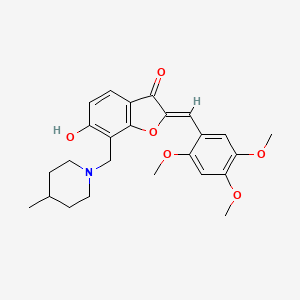

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the transmission of pain signals and inflammation. BIBN-4096BS has been studied for its potential use in the treatment of migraine headaches.

科学的研究の応用

Photophysical Properties and Emission Behavior

Research on naphthalimide derivatives, such as those studied by Srivastava et al. (2016), reveals their application in understanding aggregation-enhanced emission (AEE) and solid-state emission properties. These compounds form nanoaggregates in aqueous-DMF solutions and exhibit enhanced emission, which is pivotal in the development of advanced materials for optical and electronic applications. The study also emphasizes the role of π-π stacking and intermolecular interactions in modulating emission behavior, crucial for designing new luminescent materials (Srivastava et al., 2016).

Synthetic Methodologies and Chemical Reactions

The work by Abdou et al. (2002) on reactions between specific derivatives and alkylidene phosphoranes leading to substituted isoquinolines provides insights into synthetic routes that can be explored for related compounds. These methodologies are essential for creating novel compounds with potential applications in material science and as intermediates in organic synthesis (Abdou et al., 2002).

Molecular Modelling and Drug Design

Filosa et al. (2009) demonstrated that bisnaphthalimide derivatives, through molecular modelling studies, exhibit significant potential as DNA topoisomerase II inhibitors. This suggests the structural framework of naphthalimide-based compounds, including the one , could be valuable in the design of new therapeutics, focusing on their interaction with biological macromolecules and inhibitory activities (Filosa et al., 2009).

Antimicrobial and Bioactivity Research

The synthesis and evaluation of naphthalimide derivatives for antimicrobial and anti-inflammatory activities, as conducted by Zablotskaya et al. (2013), highlight the potential of such compounds in biomedical research. Their findings on sedative action, anti-inflammatory activity, and selective cytotoxic effects emphasize the diverse bioactivity profile that naphthalimide derivatives can offer, suggesting similar possibilities for the compound (Zablotskaya et al., 2013).

Fluorescent Chemosensors

A study by Liu et al. (2019) on the development of a fluorescent chemosensor based on 1,8-naphthalimide for detecting cobalt(II) ions showcases the application of naphthalimide derivatives in environmental monitoring and bioimaging. This research indicates that similar compounds, potentially including 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide, could serve as sensitive and selective probes for metal ions in complex biological and environmental systems (Liu et al., 2019).

特性

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-isoquinolin-5-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-22(27-21-10-3-7-17-15-26-13-12-18(17)21)11-4-14-28-24(30)19-8-1-5-16-6-2-9-20(23(16)19)25(28)31/h1-3,5-10,12-13,15H,4,11,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCNAKKXPOFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=CC5=C4C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

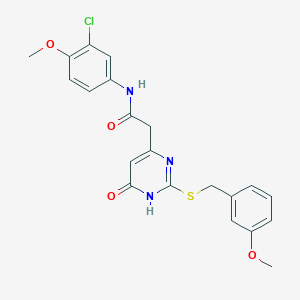

![Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2642188.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2642197.png)

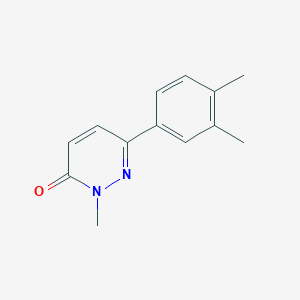

![6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B2642202.png)

![3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2642203.png)

![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)

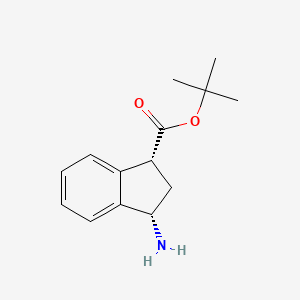

![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)